molecular formula C12H10N2O5 B12859359 Methyl 4-methoxy-8-nitroquinoline-2-carboxylate

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate

Cat. No.: B12859359
M. Wt: 262.22 g/mol
InChI Key: IPQLNSKJGASEKI-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure. The presence of methoxy and nitro groups at specific positions on the quinoline ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-8-nitroquinoline-2-carboxylate typically involves the nitration of a quinoline precursor followed by esterification. One common method includes:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, sodium methoxide.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-8-nitroquinoline-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate
  • Methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate
  • Methyl 4-amino-8-nitroquinoline-2-carboxylate

Uniqueness

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the quinoline ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 4-methoxy-8-nitroquinoline-2-carboxylate

InChI

InChI=1S/C12H10N2O5/c1-18-10-6-8(12(15)19-2)13-11-7(10)4-3-5-9(11)14(16)17/h3-6H,1-2H3

InChI Key

IPQLNSKJGASEKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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